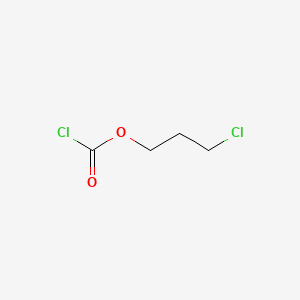
3-Chloropropyl chloroformate
Vue d'ensemble
Description
3-Chloropropyl chloroformate, also known as this compound, is a chemical compound with the molecular formula C4H6Cl2O2 and a molecular weight of 156.995 g/mol . It is used in various chemical reactions and industrial applications due to its reactivity and versatility.
Applications De Recherche Scientifique
3-Chloropropyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing the 3-chloropropyl group into molecules.
Pharmaceutical Development: Used in the synthesis of intermediates for drug development.
Material Science: Employed in the modification of polymers and other materials to introduce functional groups.
Mécanisme D'action
Target of Action
3-Chloropropyl chloroformate is a chemical compound that is used in the laboratory to cleave C-H bonds . It has been shown to have an affinity for bromodomains, which are protein structures found in the cell nucleus .
Mode of Action
The this compound interacts with its targets by forming covalent bonds. This interaction results in the cleavage of C-H bonds, which can lead to significant changes in the structure and function of the target molecules .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the cleavage of C-H bonds. This can lead to changes in the structure of proteins, particularly those containing bromodomains. The downstream effects of these changes can vary widely, depending on the specific proteins and pathways involved .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its formulation, route of administration, and the individual’s metabolic rate .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets it interacts with. In general, the cleavage of C-H bonds can lead to significant changes in the structure and function of target molecules, potentially affecting a wide range of cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as temperature and pH can affect its reactivity and stability. Additionally, the presence of other chemicals in the environment can influence its action, either by competing for the same targets or by modifying its chemical structure .
Safety and Hazards
3-Chloropropyl chloroformate is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, is toxic if inhaled, and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloropropyl chloroformate can be synthesized through the reaction of 3-chloropropanol with phosgene (COCl2) under controlled conditions. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of carbonochloridic acid, 3-chloropropyl ester involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation and purification steps to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloropropyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloropropanol and carbon dioxide.
Common Reagents and Conditions
Amines: Reacts to form carbamates under mild conditions.
Alcohols: Forms carbonates in the presence of a base.
Major Products Formed
Carbamates: Formed from reactions with amines.
Carbonates: Result from reactions with alcohols.
Thiocarbonates: Produced from reactions with thiols.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl chloroformate: Similar in reactivity but with a methyl group instead of a 3-chloropropyl group.
Ethyl chloroformate: Contains an ethyl group and exhibits similar reactivity.
Phenyl chloroformate: Has a phenyl group and is used in similar applications.
Uniqueness
3-Chloropropyl chloroformate is unique due to its 3-chloropropyl group, which provides specific reactivity and properties not found in other chloroformates.
Propriétés
IUPAC Name |
3-chloropropyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O2/c5-2-1-3-8-4(6)7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXMEFUEBCFWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060847 | |
| Record name | Carbonochloridic acid, 3-chloropropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628-11-5 | |
| Record name | 3-Chloropropyl chloroformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonochloridic acid, 3-chloropropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonochloridic acid, 3-chloropropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonochloridic acid, 3-chloropropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropropyl chloroformiate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbonochloridic acid, 3-chloropropyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



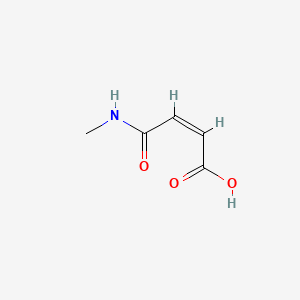

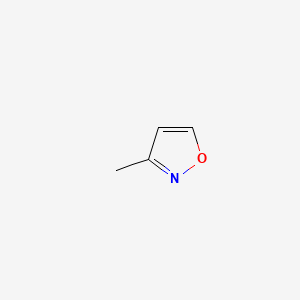




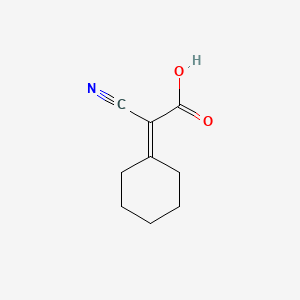
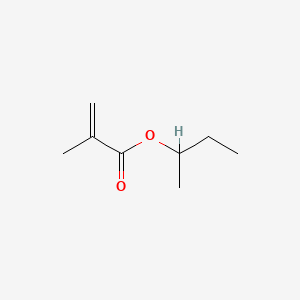

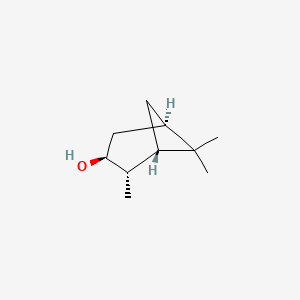
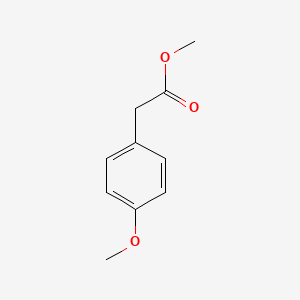
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl]phenylamino]-](/img/no-structure.png)
